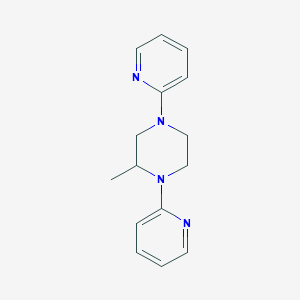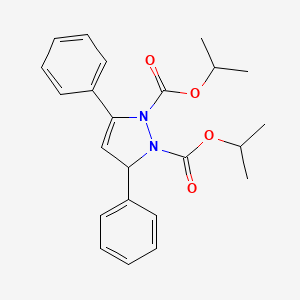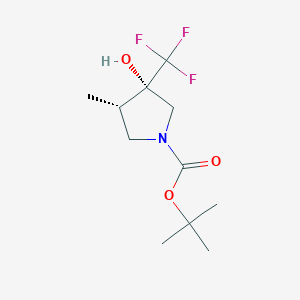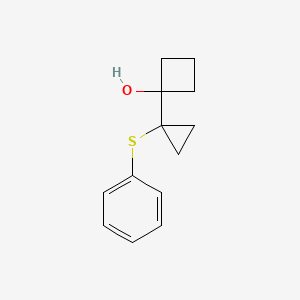![molecular formula C10H17BrO B13089592 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a bromomethyl group and a hydroxyl group
Métodos De Preparación
The synthesis of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several routes. One common method involves the bromination of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques .
Análisis De Reacciones Químicas
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation .
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its reactivity with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing molecules. The hydroxyl group can undergo oxidation or reduction, further altering the compound’s chemical properties and reactivity .
Comparación Con Compuestos Similares
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): This compound has a similar bicyclic structure but lacks the bromomethyl and hydroxyl groups, resulting in different reactivity and applications.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, endo-: This compound has a formate ester group instead of the bromomethyl group, leading to different chemical behavior and uses.
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one: This compound has two bromomethyl groups and a ketone group, making it more reactive and suitable for different synthetic applications.
These comparisons highlight the unique features of this compound and its potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17BrO |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H17BrO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3 |
Clave InChI |
KQUDWLMAJPEUNU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1(CBr)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)
![5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13089541.png)
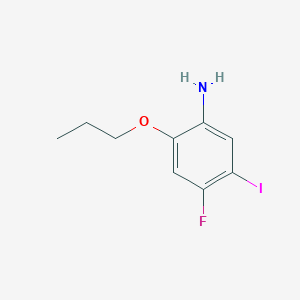
![{2-[(2-Ethylbutyl)amino]phenyl}methanol](/img/structure/B13089548.png)
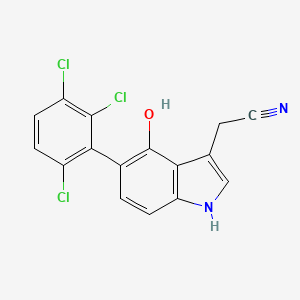
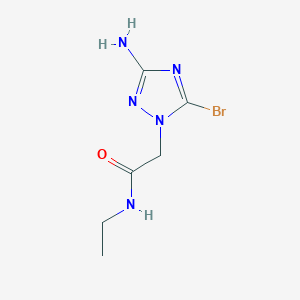
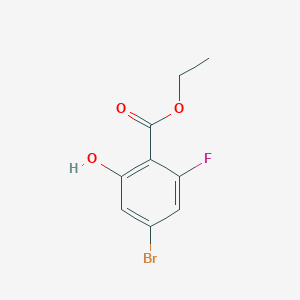
![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)
